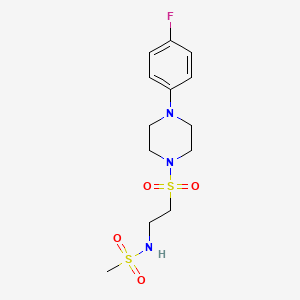

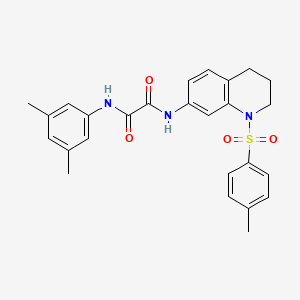

![molecular formula C23H20N4O4 B2432048 (Z)-乙基 2-(乙酰亚氨基)-1-苄基-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-羧酸酯 CAS No. 534581-10-7](/img/structure/B2432048.png)

(Z)-乙基 2-(乙酰亚氨基)-1-苄基-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential antitumor activity . They are synthesized through the reaction of key intermediates with different reagents .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the use of a superparamagnetic nanocatalyst . The nanocatalyst is synthesized by functionalizing the surface of Fe3O4 nanoparticles with glycine, furfural, and cobalt (II) nitrate hexahydrate .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can be elucidated through various techniques such as microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques, but specific information for the compound is not available .科学研究应用

a. Anticancer Agents: Researchers have explored pyrrolo[1,2-a]pyrimidines as potential anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells by targeting specific cellular pathways. For instance, derivatives of our compound may inhibit kinases involved in tumor growth, angiogenesis, or metastasis .

b. VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives, structurally related to pyrrolo[1,2-a]pyrimidines, have been designed and synthesized as VEGFR-2 inhibitors. VEGFR-2 plays a crucial role in angiogenesis, making it an attractive target for cancer therapy. These compounds may help suppress tumor vascularization and hinder cancer progression .

Organic Synthesis and Functional Group Transformations

The unique reactivity of pyrrolo[1,2-a]pyrimidines allows for diverse synthetic applications. Researchers have harnessed their potential in various transformations:

a. Protodeboronation: While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Our compound’s radical-based protodeboronation method enables the conversion of alkyl boronic esters into valuable products. This approach has been applied to the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown .

b. Esterification Reactions: In the context of ester synthesis, researchers have investigated flow conditions to achieve high yields of ethyl acetate. These studies explore novel methods, such as bubbly flow conditions, to enhance reaction efficiency and selectivity .

Bioactive Molecules and Natural Product Synthesis

Our compound’s unique structure makes it an intriguing target for natural product synthesis and bioactive molecule production:

a. Total Synthesis: Researchers have employed our compound in the formal total synthesis of natural products. Notably, it has contributed to the synthesis of δ-®-coniceine and indolizidine 209B, both of which possess interesting biological activities .

Materials Science and Aggregation-Induced Emission Enhancement (AIEE)

Surprisingly, pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties. These materials emit light more efficiently upon aggregation, making them intriguing for optoelectronic applications. Our compound’s AIEE behavior warrants further investigation in this field .

Computational Chemistry and Drug Design

Researchers have used computational tools to explore the interactions of our compound with biological targets. Molecular docking and molecular dynamics simulations provide insights into binding modes and stability, aiding drug discovery efforts .

Green Chemistry and Sustainable Synthesis

Efforts to develop environmentally friendly synthetic methods have led to the exploration of our compound in sustainable reactions. For instance:

a. Ionic Liquid Systems: Researchers have investigated the asymmetric reduction of ethyl acetoacetate using immobilized cells in hydrophilic ionic liquid (IL)-containing systems. These studies aim to develop greener and more efficient processes for chemical transformations .

作用机制

未来方向

属性

IUPAC Name |

ethyl 6-acetylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-3-31-23(30)18-13-17-20(25-19-11-7-8-12-26(19)22(17)29)27(21(18)24-15(2)28)14-16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHHEDCIMRGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431966.png)

![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2431974.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2431978.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)